molecular formula C22H23N3O2S B11368789 N-(2-Ethoxyphenyl)-2-[(2-methyl-6-phenylpyrimidin-4-YL)sulfanyl]propanamide

N-(2-Ethoxyphenyl)-2-[(2-methyl-6-phenylpyrimidin-4-YL)sulfanyl]propanamide

Cat. No.: B11368789
M. Wt: 393.5 g/mol
InChI Key: OWYYDFYVLHIQHE-UHFFFAOYSA-N
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Description

N-(2-Ethoxyphenyl)-2-[(2-methyl-6-phenylpyrimidin-4-YL)sulfanyl]propanamide is a synthetic organic compound It is characterized by its unique molecular structure, which includes an ethoxyphenyl group, a methyl-phenylpyrimidinyl group, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethoxyphenyl)-2-[(2-methyl-6-phenylpyrimidin-4-YL)sulfanyl]propanamide typically involves multiple steps:

    Formation of the Ethoxyphenyl Intermediate: This step involves the ethoxylation of a phenyl ring, usually through a nucleophilic substitution reaction.

    Synthesis of the Methyl-Phenylpyrimidinyl Intermediate: This step involves the formation of the pyrimidine ring, which can be achieved through cyclization reactions involving appropriate precursors.

    Coupling Reaction: The final step involves coupling the ethoxyphenyl intermediate with the methyl-phenylpyrimidinyl intermediate through a sulfanyl linkage, followed by the addition of the propanamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethoxyphenyl)-2-[(2-methyl-6-phenylpyrimidin-4-YL)sulfanyl]propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have biological activity that can be explored for potential therapeutic uses.

    Medicine: It could be investigated for its potential as a drug candidate.

    Industry: It may have applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Ethoxyphenyl)-2-[(2-methyl-6-phenylpyrimidin-4-YL)sulfanyl]propanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methoxyphenyl)-2-[(2-methyl-6-phenylpyrimidin-4-YL)sulfanyl]propanamide
  • N-(2-Ethoxyphenyl)-2-[(2-methyl-6-phenylpyrimidin-4-YL)thioacetamide
  • N-(2-Ethoxyphenyl)-2-[(2-methyl-6-phenylpyrimidin-4-YL)sulfanyl]butanamide

Uniqueness

N-(2-Ethoxyphenyl)-2-[(2-methyl-6-phenylpyrimidin-4-YL)sulfanyl]propanamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C22H23N3O2S

Molecular Weight

393.5 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-2-(2-methyl-6-phenylpyrimidin-4-yl)sulfanylpropanamide

InChI

InChI=1S/C22H23N3O2S/c1-4-27-20-13-9-8-12-18(20)25-22(26)15(2)28-21-14-19(23-16(3)24-21)17-10-6-5-7-11-17/h5-15H,4H2,1-3H3,(H,25,26)

InChI Key

OWYYDFYVLHIQHE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(C)SC2=NC(=NC(=C2)C3=CC=CC=C3)C

Origin of Product

United States

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